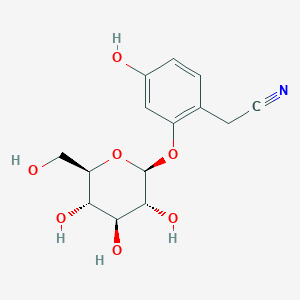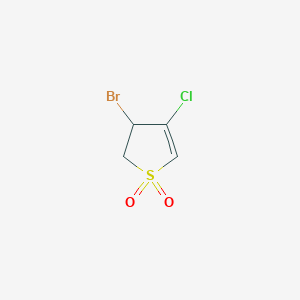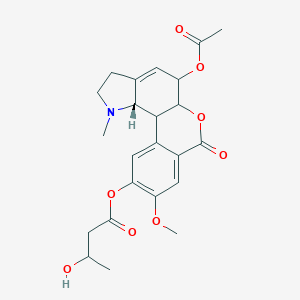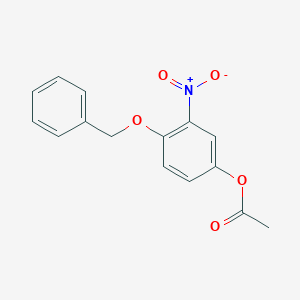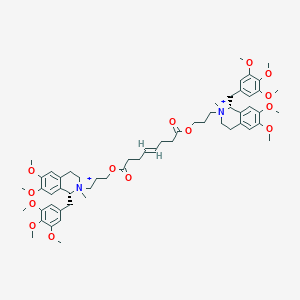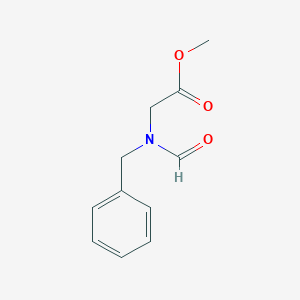
5-Aminopentanamide
Vue d'ensemble
Description
5-Aminopentanamide is a fatty amide consisting of pentanamide having an amino substituent at the 5-position . It is a conjugate base of a 5-ammoniopentanamide . It is a natural product found in Caenorhabditis elegans .
Synthesis Analysis
5-Aminopentanamide is involved in the lysine degradation IV pathway . It can be generated from the enzymatic reduction of 5-aminopentanoate or enzymatic oxidation of L-lysine . Pseudomonas putida can catabolize L-lysine via the δ-aminovalerate (AMV) (5-aminopentanoate) pathway to glutarate . In a study, five different 5AVA biosynthesis pathways were tested, where two directly convert L-lysine to 5AVA and three use cadaverine as an intermediate .Molecular Structure Analysis
The molecular formula of 5-Aminopentanamide is C5H12N2O . Its average mass is 116.162 Da and its monoisotopic mass is 116.094963 Da .Chemical Reactions Analysis
In enzymology, a 5-aminopentanamidase (EC 3.5.1.30) is an enzyme that catalyzes the chemical reaction. 5-aminopentanamide + H2O ⇌ 5-aminopentanoate + NH3 . Thus, the two substrates of this enzyme are 5-aminopentanamide and H2O, whereas its two products are 5-aminopentanoate and NH3 .Physical And Chemical Properties Analysis
The molecular weight of 5-Aminopentanamide is 116.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 4 . The Exact Mass is 116.094963011 g/mol and the Monoisotopic Mass is 116.094963011 g/mol . The Topological Polar Surface Area is 69.1 Ų . The Heavy Atom Count is 8 .Applications De Recherche Scientifique
Osteoarthritis Research
5-Aminopentanamide has been identified as a key factor in the progression of osteoarthritis (OA) using non-targeted metabolomics . In a study, the levels of 5-aminopentanamide were found to be lower in patients with a higher grade of OA . This suggests that 5-Aminopentanamide could potentially be used as a biomarker for the progression of OA .
Metabolomics
5-Aminopentanamide is used in metabolomics, a field of life science that has rapidly evolved in recent years . Metabolomics is based on the application of nuclear magnetic resonance and mass spectrometry, and 5-Aminopentanamide is one of the metabolites that can be detected and analyzed .
Gut Microbiota Modulation
5-Aminopentanamide has been identified as a lysine derivative in a study on modulating gut microbiota and metabolites with dietary fiber oat β-glucan . This suggests that 5-Aminopentanamide could potentially play a role in gut health and nutrition .
Biochemical Research
5-Aminopentanamide is a fatty amide consisting of pentanamide having an amino substituent at the 5-position . It is used in biochemical research and has been manually annotated by the ChEBI Team .
Chemical Entities of Biological Interest
5-Aminopentanamide is listed in the Chemical Entities of Biological Interest (ChEBI), a freely available dictionary of molecular entities focused on ‘small’ chemical compounds . This suggests that 5-Aminopentanamide has potential biological interest and could be used in various biological research applications .
Mécanisme D'action
Target of Action
The primary target of 5-Aminopentanamide is the enzyme 5-aminopentanamidase . This enzyme belongs to the family of hydrolases, specifically those acting on carbon-nitrogen bonds other than peptide bonds, in linear amides .
Mode of Action
5-Aminopentanamide interacts with its target, 5-aminopentanamidase, through a chemical reaction. The enzyme catalyzes the reaction where 5-aminopentanamide and water (H2O) are the substrates, and the products are 5-aminopentanoate and ammonia (NH3) .
Biochemical Pathways
5-Aminopentanamide is involved in the lysine degradation IV pathway . It can be generated from the enzymatic reduction of 5-aminopentanoate or enzymatic oxidation of L-lysine . Pseudomonas putida can catabolize L-lysine via the δ-aminovalerate (AMV) (5-aminopentanoate) pathway to glutarate .
Result of Action
It is known that the enzymatic reaction catalyzed by 5-aminopentanamidase results in the production of 5-aminopentanoate and ammonia , which may have downstream effects on cellular processes.
Action Environment
It is known that the gut environment can influence the levels of 5-aminopentanamide . For instance, higher 5-Aminopentanamide content in the gut has been strongly associated with inflammatory bowel diseases, such as ulcerative colitis and Crohn’s disease .
Propriétés
IUPAC Name |
5-aminopentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-4-2-1-3-5(7)8/h1-4,6H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIAVLWNTIXJDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331406 | |
| Record name | 5-Aminopentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Aminopentanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Aminopentanamide | |
CAS RN |
13023-70-6 | |
| Record name | 5-Aminopentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13023-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminopentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminopentanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-aminopentanamide generated by the enzyme l-LOX/MOG?
A1: Research on l-LOX/MOG from Pseudomonas sp. AIU 813 reveals its unique catalytic mechanism in converting l-lysine to 5-aminopentanamide. The enzyme exhibits dual activity: it initially performs an oxidative decarboxylation of l-lysine, yielding 5-aminopentanamide and carbon dioxide []. This process involves the formation of an imino acid intermediate, which subsequently undergoes decarboxylation. Interestingly, the study also revealed that l-LOX/MOG can further decarboxylate keto acids, highlighting the enzyme's diverse substrate specificity [].
Q2: What is the role of hydrogen peroxide in the formation of 5-aminopentanamide by l-LOX/MOG?
A2: Hydrogen peroxide (H2O2) plays a crucial role in the enzymatic pathway of l-LOX/MOG. The initial reaction of reduced l-LOX/MOG with oxygen produces H2O2 alongside the imino acid intermediate. This in situ generated H2O2 is essential for the subsequent decarboxylation of the imino acid to form 5-aminopentanamide []. Notably, the addition of external H2O2 doesn't contribute to further 5-aminopentanamide formation, suggesting a specific requirement for the internally generated H2O2 in this particular reaction step [].
Q3: What structural features of l-LOX/MOG contribute to the formation of 5-aminopentanamide?
A3: The study identified a key structural feature of l-LOX/MOG that facilitates the decarboxylation of the imino acid intermediate to 5-aminopentanamide. This involves a specific "plug loop" configuration within the enzyme's active site []. This configuration, shared by other flavoenzyme oxidases capable of imino acid decarboxylation, suggests a conserved mechanism for this specific catalytic activity []. Furthermore, molecular dynamics simulations highlighted the importance of specific interactions between the substrate (l-lysine) and the enzyme's binding site in enabling the imino acid decarboxylation step, further emphasizing the role of structural features in directing the reaction towards 5-aminopentanamide formation [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








